Boc-d-dab(dnp)-oh

Description

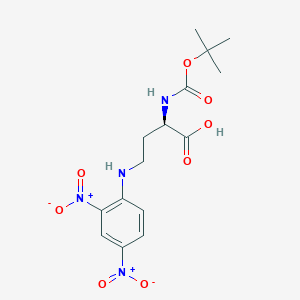

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKMUFMHGRNDHI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Dab Dnp Oh and Its Integration into Advanced Chemical Constructs

Asymmetric Synthesis of D-2,4-Diaminobutyric Acid Scaffolds

The creation of the D-2,4-diaminobutyric acid (D-Dab) core with the correct stereochemistry is the foundational step in the synthesis of Boc-D-Dab(Dnp)-OH. Various asymmetric synthesis methodologies have been developed to achieve high enantiomeric purity.

Stereoselective Pathways to D-β-Amino Acid Derivatives

The synthesis of β-amino acids and their derivatives, which include D-Dab, has garnered significant attention due to their importance in medicinal chemistry. thieme-connect.com Stereoselective approaches are crucial for producing optically pure compounds. thieme-connect.com Methods such as catalytic asymmetric hydrogenation, Mannich reactions, and conjugate additions are prominent strategies. thieme-connect.com For instance, the Michael addition of a nitrogen-containing group to an α,β-unsaturated carbonyl compound is a powerful method for creating β-amino carbonyl compounds, which are precursors to β-amino acids. beilstein-journals.org The stereoselectivity of these reactions can often be controlled by using chiral catalysts or auxiliaries. thieme-connect.combeilstein-journals.org

Chiral Pool Approaches in Diaminobutyric Acid Synthesis

The "chiral pool" refers to the collection of abundant, naturally occurring enantiopure compounds like amino acids and sugars, which can be used as starting materials for complex syntheses. wikipedia.org This approach leverages the inherent chirality of the starting material to produce the desired stereoisomer of the target molecule. wikipedia.org For the synthesis of D-2,4-diaminobutyric acid, a common strategy involves starting from a readily available D-amino acid. For example, D-glutamic acid can be converted to D-Dab through a Hoffman rearrangement of the corresponding glutamine derivative. msu.edu Another approach utilizes D-aspartic acid as the chiral precursor. acs.org A patent describes a method starting from homoserine, where the amino and carboxyl groups are protected, followed by a Mitsunobu reaction to introduce a phthaloyl group, and subsequent deprotection steps to yield the diaminobutyric acid derivative. google.com

De Novo Stereocontrolled Synthesis Strategies

De novo synthesis aims to construct the chiral molecule from achiral starting materials using stereocontrolled reactions. This often involves the use of chiral catalysts or reagents to induce the desired stereochemistry. Phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base is one such method that has been successfully employed for the synthesis of β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org Another strategy involves the stereoselective Michael addition of nitroalkenes to tricycloiminolactones, which, after reduction of the nitro group and removal of the chiral auxiliary, yields α,γ-diaminobutyric acids. acs.org

Introduction and Functionalization with Protecting Groups

Once the D-2,4-diaminobutyric acid scaffold is obtained, the next critical phase is the regioselective introduction of the tert-Butoxycarbonyl (Boc) and 2,4-Dinitrophenyl (Dnp) protecting groups onto the α- and γ-amino groups, respectively. This orthogonal protection scheme is essential for the compound's utility in stepwise chemical synthesis.

Regioselective Nα-Protection with tert-Butoxycarbonyl (Boc)

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The regioselective protection of the α-amino group of D-Dab is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. acs.orgorganic-chemistry.org The higher nucleophilicity of the α-amino group compared to the γ-amino group often allows for selective protection under carefully controlled reaction conditions. The use of specific solvent systems and bases can further enhance this selectivity. wiley-vch.de

Table 1: Reagents for Nα-Boc Protection

| Reagent | Base | Solvent | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | Common and effective method. acs.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | Anhydrous conditions. wiley-vch.de |

Site-Specific Nγ-Functionalization with 2,4-Dinitrophenyl (Dnp)

The 2,4-Dinitrophenyl (Dnp) group serves as a robust protecting group for the γ-amino group. It is stable under the acidic conditions used to remove the Boc group, thus providing the necessary orthogonality for selective deprotection. peptide.comsigmaaldrich.com The introduction of the Dnp group is typically accomplished by reacting the Nα-Boc-D-Dab with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the γ-amino group attacks the electron-deficient aromatic ring of DNFB. The Dnp group is stable to most coupling and cleavage conditions used in peptide synthesis but can be removed by treatment with a thiol, such as thiophenol. sigmaaldrich.com This allows for site-specific modification at the γ-position after the peptide chain has been assembled.

Table 2: Protecting Group Properties

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Orthogonality to the other |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) organic-chemistry.org | Yes, Dnp is stable to acid. sigmaaldrich.com |

Optimization of Protecting Group Incorporation for Yield and Purity

The synthesis of this compound involves a strategic, multi-step process where the sequential and selective protection of the α- and γ-amino groups of D-2,4-diaminobutyric acid is paramount. Optimizing the incorporation of the tert-butyloxycarbonyl (Boc) and 2,4-dinitrophenyl (Dnp) groups is crucial for maximizing the yield and ensuring the high purity of the final product.

The process typically begins with the protection of the α-amino group. A common and effective method involves the reaction of the D-amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of base and solvent system can significantly influence the reaction's efficiency. For instance, using sodium hydroxide (B78521) in an aqueous solution or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724) are both viable methods for Boc protection. wikipedia.org

Following the successful protection of the α-amino group, the γ-amino group is then selectively protected with the Dnp group. This is typically achieved by reacting the mono-protected intermediate with 2,4-dinitrofluorobenzene (DNFB) in the presence of a suitable base, such as sodium bicarbonate. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent side reactions and ensure complete protection.

Purification of the final this compound product is a critical step to remove any unreacted starting materials, byproducts, and diastereomers. This is often accomplished through a series of extractions and crystallizations. High-performance liquid chromatography (HPLC) can be employed to ascertain the purity of the final compound. The optimization of these protection and purification steps is essential for obtaining a high-quality product suitable for demanding applications like SPPS.

Advanced Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound

This compound is a valuable reagent in SPPS, particularly when using Boc chemistry. beilstein-journals.org The D-configuration of the amino acid can introduce specific conformational constraints into a peptide backbone, which can be desirable for modulating biological activity or stability. The orthogonal nature of the Boc and Dnp protecting groups allows for selective deprotection and subsequent modification of the peptide chain. peptide.comiris-biotech.de

Boc-Chemistry SPPS Protocols for Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids like this compound into a growing peptide chain via Boc-SPPS follows a cyclical process of deprotection, neutralization, coupling, and washing.

The choice of solid support is a critical first step in SPPS. For the synthesis of peptide acids using Boc chemistry, Merrifield resins are a common choice. The first Boc-protected amino acid, in this case, potentially this compound, is typically attached to the resin via its carboxyl group. One established method for loading onto a Merrifield resin involves converting the Boc-amino acid to its cesium salt, which then reacts with the chloromethyl groups on the resin. For peptide amides, amino core resins like methylbenzhydrylamine (MBHA) are utilized. iris-biotech.de

The loading capacity of the resin is another important consideration. For the synthesis of long or complex peptides, a lower resin loading is often preferred to minimize steric hindrance and improve reaction kinetics. bachem.com Pre-loaded resins, where the first amino acid is already attached, can save time and minimize racemization. mesalabs.com

The formation of the peptide bond between the incoming this compound and the N-terminally deprotected amino acid on the resin is a crucial step. Due to the steric hindrance that can be associated with unnatural amino acids, the choice of coupling reagent is critical for achieving high coupling efficiency.

While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) were historically used, they are known to cause side reactions. peptide2.com Modern in-situ activating reagents are now favored. These are often phosphonium (B103445) or aminium salts that convert the protected amino acid into a more reactive species. sigmaaldrich.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for sterically hindered couplings. peptide2.comsigmaaldrich.comluxembourg-bio.com HATU, in particular, is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group. sigmaaldrich.com The optimization of coupling times and the number of equivalents of the amino acid and coupling reagent are key to ensuring complete and efficient peptide bond formation. rsc.org

Table 1: Common Coupling Reagents for Boc-SPPS

| Coupling Reagent | Full Name | Advantages |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Widely used, effective for routine couplings. sigmaaldrich.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, especially for sterically hindered amino acids. peptide2.comsigmaaldrich.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Generates reactive OBt esters. sigmaaldrich.com |

| DCC | Dicyclohexylcarbodiimide | Historically significant, but prone to side reactions and precipitation of DCU. peptide2.com |

This table is interactive. You can sort and filter the data.

Following the coupling step, the temporary Nα-Boc protecting group of the newly added amino acid must be removed to allow for the next coupling cycle. In Boc-SPPS, this is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM). wikipedia.orgbeilstein-journals.org

A potential complication during Boc deprotection is the formation of the reactive tert-butyl cation. This cation can alkylate nucleophilic side chains of certain amino acids, such as tryptophan and tyrosine. total-synthesis.combzchemicals.com To prevent these undesirable side reactions, scavengers are added to the deprotection solution. Common scavengers include anisole (B1667542) and thioanisole, which effectively trap the tert-butyl cation. wikipedia.orgtotal-synthesis.com The choice and concentration of the scavenger are important for ensuring the integrity of the growing peptide chain.

A key advantage of using this compound is the stability of the Nγ-Dnp protecting group throughout the SPPS process. The Dnp group is stable to the acidic conditions used for Nα-Boc removal (e.g., TFA) and the basic conditions sometimes used during coupling. peptide.com This orthogonality allows the Dnp group to remain intact on the side chain of the diaminobutyric acid residue while the peptide chain is elongated.

The robust nature of the Dnp group makes it particularly useful for the synthesis of larger peptides or for strategies that involve post-synthesis modification. peptide.com The Dnp group can be removed at the end of the synthesis, prior to cleavage from the resin, using a nucleophile such as thiophenol in N-methylpyrrolidone (NMP). nih.gov This selective deprotection allows for site-specific labeling or modification of the γ-amino group of the Dab residue.

Nα-Deprotection (Boc Removal) and Scavenger Considerations

Orthogonal Deprotection Strategies for Nγ-Dnp Group on Solid Support

The strategic use of orthogonal protecting groups is fundamental in solid-phase peptide synthesis (SPPS) to enable the selective deprotection of specific functional groups without affecting others. iris-biotech.de The 2,4-dinitrophenyl (Dnp) group, used for protecting the gamma-amino group of D-diaminobutyric acid (Dab) in this compound, offers a unique deprotection pathway that is orthogonal to the standard acid-labile Boc group and many common benzyl-based side-chain protecting groups. iris-biotech.depeptide.com This orthogonality is crucial for the synthesis of complex peptides requiring side-chain modifications, cyclization, or the incorporation of labeled moieties. peptide.com

Thiol-Mediated Dnp Cleavage Mechanisms

The removal of the Nγ-Dnp group is typically achieved under mild, non-acidic conditions through thiolysis. This process involves the nucleophilic attack of a thiol reagent on the electron-deficient aromatic ring of the Dnp group.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: A thiol, such as thiophenol or 2-mercaptoethanol (B42355), acts as a nucleophile and attacks one of the unsubstituted carbons of the dinitrophenyl ring.

Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, colored Meisenheimer complex, a resonance-stabilized intermediate.

Displacement: The C-N bond between the Dnp group and the gamma-nitrogen of the Dab residue is cleaved, releasing the free amine and forming a stable dinitrophenyl thioether byproduct. thieme-connect.de

Commonly used reagents for this deprotection on a solid support include a solution of a thiol in an organic solvent, often in the presence of a base like N,N-diisopropylethylamine (DIEA) to facilitate the formation of the more nucleophilic thiolate anion. For instance, a 20-fold molar excess of thiophenol in dimethylformamide (DMF) can be used for efficient Dnp removal over 1-2 hours at room temperature. Another effective reagent combination is a mixture of 2-mercaptoethanol and DIEA in DMF. rsc.org The progress of the deprotection can often be monitored visually by the disappearance of the yellow color associated with the Dnp group. thieme-connect.de

Compatibility with Other Side-Chain Protecting Groups

The key advantage of the Dnp group is its compatibility with a wide array of other protecting groups used in Boc-based SPPS. The thiol-mediated cleavage conditions are orthogonal to the strong acids (like HF or TFMSA) used for final cleavage and removal of benzyl-type side-chain protectors, and also to the moderate acid (TFA) used for Nα-Boc group removal. peptide.comnih.gov This allows for the selective deprotection of the Dab(Dnp) side chain while the peptide remains anchored to the resin and other side chains remain protected.

The following table summarizes the compatibility of the Nγ-Dnp deprotection conditions with other common side-chain protecting groups used in Boc-SPPS.

| Amino Acid | Side-Chain Protecting Group | Compatibility with Thiolysis (Dnp Removal) | Deprotection Condition |

| Arg | Tosyl (Tos) | Compatible | Strong Acid (e.g., HF) |

| Asp | Benzyl ester (OBzl) | Compatible | Strong Acid (e.g., HF) |

| Cys | p-Methylbenzyl (pMeBzl) | Compatible | Strong Acid (e.g., HF) |

| Glu | Benzyl ester (OBzl) | Compatible | Strong Acid (e.g., HF) |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Compatible | Strong Acid (e.g., HF) |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Compatible | Strong Acid (e.g., HF) |

| Trp | Formyl (For) | Compatible | Base/Nucleophile or Acid |

| His | Benzyloxymethyl (Bom) | Compatible | Strong Acid (e.g., HF) |

This table is generated based on information regarding standard Boc/Bzl SPPS strategies. peptide.compeptide.com

This orthogonality enables synthetic routes where the newly exposed gamma-amino group of the Dab residue can be selectively modified on the solid support before proceeding with further peptide elongation or final cleavage.

Fragment Condensation and Native Chemical Ligation (NCL) Applications

The use of this compound is particularly advantageous in strategies involving the synthesis of large proteins through the condensation of smaller, protected peptide fragments. researchgate.net After the assembly of a peptide fragment containing the Dab(Dnp) residue, the Dnp group can be selectively removed on-resin as described above. The liberated side-chain amine can then serve as a strategic point for ligation or further derivatization.

While not a direct participant in the canonical Native Chemical Ligation (NCL) reaction, which requires an N-terminal cysteine and a C-terminal thioester, the selective deprotection of Dab(Dnp) is highly relevant in NCL workflows. nih.govcsic.es For instance, a peptide fragment can be synthesized using this compound, and after chain assembly, the Dnp group can be removed. The resulting free amine could then be acylated with a moiety containing a masked thioester or a precursor to an N-terminal cysteine, enabling subsequent NCL.

Furthermore, the Dnp group itself is compatible with the conditions required for creating peptide thioesters necessary for NCL. nih.gov In Boc-SPPS, peptide thioesters are often produced, and the Dnp group on a side chain would remain intact during this process and during the subsequent HF cleavage from the resin. nih.govnih.gov The Dnp group can then be removed by thiols present in the NCL reaction buffer, which typically contains thiol additives. nih.gov This compatibility makes this compound a useful building block for creating peptide segments intended for NCL-based protein synthesis.

Solution-Phase Synthetic Strategies for this compound and its Derivatives

While SPPS is a dominant technique, solution-phase synthesis remains crucial for large-scale production and for the synthesis of certain complex structures. The preparation of this compound derivatives in solution follows classical peptide chemistry principles. dokumen.pub

A typical solution-phase strategy might involve:

Protection of the D-Dab Backbone: Starting with D-2,4-diaminobutyric acid, the α-amino group is first protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O).

Dnp Group Introduction: The γ-amino group is then selectively protected using 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) under basic conditions. Careful control of stoichiometry and reaction conditions is necessary to avoid di-substitution or reaction at the α-amino position if it were unprotected.

Coupling Reactions: The resulting this compound can then be coupled to other amino acids or peptide fragments in solution. This requires activation of its carboxylic acid group using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or HATU, often with additives like N-hydroxybenzotriazole (HOBt) to minimize racemization. dokumen.pub

The deprotection of the Dnp group in solution is also achieved via thiolysis, similar to the solid-phase method. The resulting product with a free γ-amino group can be isolated and used in subsequent coupling steps. The orthogonality of the Dnp group is equally valuable in solution-phase synthesis, allowing for selective modifications in the presence of acid-labile (Boc, tBu) or hydrogenolysis-labile (Z, Bzl) protecting groups. researchgate.net

Process Optimization for Preparative-Scale Research

Scaling up the synthesis of peptides containing this compound from milligram research quantities to gram-scale preparative amounts presents several challenges that require process optimization. peptide.com

Key areas for optimization include:

Reagent Stoichiometry and Cost: On a large scale, the use of large excesses of amino acids and coupling reagents, common in small-scale SPPS, becomes economically unviable. peptide.com Optimization involves reducing the equivalents of reagents while ensuring high coupling efficiency, which can be monitored using in-process controls like the Kaiser test or quantitative HPLC analysis.

Solvent Usage and Waste Management: Preparative-scale synthesis generates significant volumes of solvent waste from washing and deprotection steps. Optimized protocols aim to minimize solvent use by employing more efficient washing procedures or by using more concentrated reagent solutions where feasible.

Reaction Kinetics and Temperature Control: In large reaction vessels, heat transfer can be inefficient, potentially leading to localized overheating during exothermic coupling reactions or incomplete reactions at lower temperatures. Monitoring and controlling the reaction temperature is critical for ensuring product quality and preventing side reactions.

Purification: Purification by preparative reversed-phase HPLC is the standard method, but it can be a bottleneck at large scales. Optimizing the crude purity of the peptide through efficient synthesis and cleavage protocols can significantly reduce the burden on the purification step. This includes careful selection of scavengers during final cleavage to minimize side-product formation. slideshare.net

The following table outlines considerations for optimizing the Dnp-cleavage step at a preparative scale.

| Parameter | Small-Scale (mg) | Preparative-Scale (g) Consideration |

| Thiol Reagent | Large excess of thiophenol or 2-mercaptoethanol is common. | Minimize excess to reduce cost and simplify workup. Evaluate less toxic/odorous thiol alternatives if possible. |

| Reaction Time | Typically 1-2 hours, can be left overnight. | Monitor reaction to completion by HPLC to avoid unnecessarily long reaction times which could lead to side reactions. |

| Workup | Simple filtration and washing of the resin. | Efficient removal of the dinitrophenyl thioether byproduct and excess thiol is crucial to avoid interference in subsequent steps or purification. Extensive washing is required. |

| Safety | Standard laboratory fume hood use. | Thiophenols are toxic and have a strong odor. Requires robust engineering controls (e.g., closed systems, scrubbers) for safe handling at scale. |

By systematically addressing these factors, the synthesis of peptides incorporating this compound can be efficiently and reliably scaled up for preparative-scale research and development.

Role in Chemical Biology and Advanced Bioconjugation Research

Engineering of Peptide and Protein Conjugates

The strategic design of Boc-d-dab(dnp)-oh, which incorporates the acid-labile tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the dinitrophenyl (Dnp) group at the side-chain gamma-amino position, is central to its role in engineering sophisticated peptide and protein conjugates. peptide.combiosynth.com This arrangement of protecting groups allows for selective deprotection and subsequent modification, providing a powerful platform for creating molecules with tailored properties and functions. nih.gov The use of such unnatural amino acids enables the site-specific introduction of various moieties, including fluorescent dyes, cytotoxic drugs, and other reporter groups, with a high degree of control over the conjugation site. nih.gov

Utilization of Dnp as a Triggerable or Cleavable Linker in Research Tools

Beyond its role as a protecting group, the Dnp moiety itself can be exploited as a component of a triggerable or cleavable linker system. nih.govbroadpharm.com In this context, the bond connecting the Dnp group to the Dab side-chain amine can be broken under specific external stimuli, leading to the release of a conjugated molecule or the activation of a probe. This functionality is particularly useful in the design of sophisticated research tools, such as internally quenched fluorescent substrates or photocleavable affinity tags. nih.govnih.gov For instance, a fluorophore can be quenched by a nearby Dnp group; cleavage of the Dnp linker restores fluorescence, providing a signal for a specific biological event like enzyme activity. nih.gov

| Cleavage Method | Trigger | Typical Reagents/Conditions | Application | Reference |

|---|---|---|---|---|

| Thiolysis | Chemical | 20 mmol Thiophenol per mmol of Dnp; DMF; 1 hr at 25 °C | Side-chain deprotection for conjugation | uwec.edu |

| Photolysis | Light | UV light at 350-365 nm | Photocleavable probes, release of peptide fragments | nih.govresearchgate.net |

| Redox | Reducing Environment | High concentrations of glutathione (B108866) (GSH) | Intracellular drug/probe release | semanticscholar.orgaxispharm.commdpi.com |

The Dnp group is a chromophore that can absorb UV light, a property that enables its photolytic cleavage. nih.gov Research has demonstrated that irradiating Dnp-containing peptides with light at a wavelength of approximately 365 nm can induce the cleavage of the Dnp-peptide bond. nih.gov This photochemical reaction liberates the molecule of interest from its Dnp tag. nih.gov The efficiency and kinetics of this photolysis can be monitored by observing the disappearance of the Dnp group's characteristic absorbance at around 350 nm. nih.gov This light-triggered cleavage offers high spatial and temporal control, allowing researchers to initiate a process at a precise time and location, which is a significant advantage in cell biology studies and for creating empty major histocompatibility complex (MHC) molecules for immunological research. nih.gov

The chemical structure of the Dnp group, featuring two nitro groups on an aromatic ring, makes it susceptible to chemical reduction. This property is highly relevant for designing redox-sensitive linkers, particularly for intracellular applications. semanticscholar.org The cytoplasm of cells maintains a highly reducing environment, with concentrations of glutathione (GSH) in the millimolar range (2–10 mM), which is significantly higher than in the extracellular space (micromolar range). mdpi.commdpi.com This concentration gradient can be exploited to create "smart" drug delivery systems. mdpi.comnief-upr.com A linker containing a Dnp moiety would be stable in the bloodstream but would be cleaved upon entering a cell due to the reduction of the nitro groups by GSH. axispharm.com This reductive cleavage leads to the disintegration of the linker and the release of a therapeutic payload specifically within the target cells, enhancing efficacy while minimizing off-target toxicity. axispharm.comscispace.com While disulfide bonds are more commonly used for this purpose, the reduction of nitroaromatic compounds provides an alternative chemical basis for redox-responsive design. semanticscholar.orgmdpi.com

Photolytic Removal Considerations for Dnp

Development of Branched and Multi-Functional Peptide Architectures

The ability to perform site-specific chemistry on the Dab side chain makes this compound a valuable building block for the synthesis of non-linear, complex peptide structures. After incorporating the amino acid into a linear peptide backbone, the selective removal of the Dnp group provides a unique branching point. sigmaaldrich.com From this newly available Nγ-amino group, a second peptide chain can be synthesized, or other functional units can be attached. This strategy allows for the construction of branched and multi-functional peptide architectures, where different domains can be introduced to confer distinct properties, such as improved binding affinity, enhanced stability, or the ability to interact with multiple biological targets simultaneously. researchgate.net

A prominent application of branched peptide technology is the creation of Multi-Antigenic Peptides (MAPs). nih.govnih.gov MAPs are dendrimeric molecules that present multiple copies of one or more peptide antigens on a single core molecule, typically composed of branching lysine (B10760008) residues. nih.gov This high density of epitopes can significantly enhance the immunogenicity of the peptide antigens, leading to a stronger immune response compared to the free peptide. nih.govprecisionnanomedicine.com

This compound provides a sophisticated tool for constructing advanced MAPs. It can be used as the branching core or as a component within the dendritic arms to introduce different epitopes at specific points. For example, a primary peptide sequence containing a T-helper (Th) cell epitope can be synthesized, and after selective deprotection of a Dab(Dnp) residue, a B-cell epitope can be built onto the side chain. nih.gov This results in a precisely defined construct containing both B-cell and T-cell epitopes, capable of inducing a robust and specific antibody response, including the production of bactericidal antibodies for vaccine development. nih.gov

Scaffolds for Ligand Presentation in Chemical Biology

The molecular architecture of this compound makes it an effective scaffold for the precise presentation of ligands in chemical biology research. The diaminobutyric acid core provides a defined backbone, while the side chain, functionalized with the Dnp group, offers a specific point of interaction or modification. The D-configuration of the amino acid helps to confer resistance to enzymatic degradation by proteases, a valuable trait for probes and ligands intended for use in biological systems. nih.govresearchgate.net

The strategic placement of this building block within a peptide sequence allows researchers to position the Dnp group and the Dab side chain's terminal amine (once deprotected) in three-dimensional space. This controlled orientation is crucial for studying molecular recognition events, where the spatial arrangement of functional groups dictates binding affinity and specificity to biological targets like receptors or enzymes. researchgate.net The use of such defined scaffolds is essential for developing peptidomimetics and probes that can effectively interrogate complex biological processes. researchgate.netnih.gov

Design and Synthesis of Advanced Biochemical Probes

The distinct chemical features of this compound are particularly advantageous in the synthesis of advanced biochemical probes designed for studying enzyme activity, cellular imaging, and post-translational modifications.

Activity-based probes (ABPs) are indispensable tools that typically feature a reactive "warhead" to covalently modify an enzyme's active site, enabling the study of its catalytic function. researchgate.netrsc.org Derivatives of diaminobutyric acid (Dab) are incorporated into the peptide recognition element of ABPs to target specific proteases. acs.orgnih.gov For instance, research on kallikrein-related peptidases (KLKs) has shown that these enzymes have distinct preferences for amino acid residues at various positions, with KLK2 favoring the shorter side chain of diaminobutyric acid at the P3 position. acs.orgnih.gov

The incorporation of a Dab(dnp) residue, such as that derived from this compound, is particularly useful in creating fluorogenic substrates for monitoring protease activity. nih.gov In these probes, the Dnp group acts as a quencher for a nearby fluorophore. Enzymatic cleavage of the peptide backbone separates the fluorophore from the Dnp quencher, resulting in a detectable increase in fluorescence. An example includes a fluorogenic substrate for matrix metalloproteinase 9 (MMP-9) with the sequence MCA-Pro-Leu-Gly-4-iodo-Phe-Dab(dnp)-Ala-Arg-NH2, where the cleavage event is reported by fluorescence. nih.govmdpi.com

Table 1: Examples of Diaminobutyric Acid (Dab) Derivatives in Activity-Based Probes

| Probe/Substrate Target | Role of Dab Derivative | Research Finding | Citation(s) |

| Kallikrein-Related Peptidase 2 (KLK2) | P3 residue in peptide substrate | KLK2 demonstrated a preference for the shorter chain of diaminobutyric acid (Dab) at the P3 position. | acs.orgnih.gov |

| Factor XIa (fXIa) | S4 subsite exploration | Benzyloxycarbonyl-l-2,4-diaminobutyric acid (l-Dab(Z)) was recognized by the fXIa S4 pocket, aiding in profiling substrate specificity. | acs.org |

| Matrix Metalloproteinase 9 (MMP-9) | Quencher-bearing residue in FRET substrate | A fluorogenic substrate incorporating Dab(dnp) was used to study enzyme activity, where Dnp quenches the MCA fluorophore until cleavage. | nih.govmdpi.com |

| Deubiquitinases (DUBs) | Lysine mimic in ubiquitin analog probes | The replacement of lysine with diaminobutyric acid (Dab) is a strategy for constructing certain DUB activity probes. | researchgate.net |

The 2,4-dinitrophenyl (Dnp) group is a classic and efficient quencher in fluorescence resonance energy transfer (FRET) applications. bachem.com Its broad absorption spectrum allows it to quench the fluorescence of a wide range of donor fluorophores. lifetein.com The Dnp moiety is particularly well-suited as a quenching partner for fluorophores like 7-methoxycoumarin (B196161) (Mca) and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS). lifetein.comrsc.org

This compound provides a direct and convenient method for incorporating the Dnp quencher into a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). Once the peptide is synthesized, a fluorescent dye can be attached to another part of the molecule, creating a FRET-based probe. The cleavage of this peptide by a target enzyme separates the Dnp quencher from the fluorophore, leading to a measurable increase in fluorescence. researchgate.net This strategy is a cornerstone for developing highly sensitive enzyme assays.

Table 2: Common FRET Pairs Involving the Dnp Quencher

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (λex) | Emission (λem) | Citation(s) |

| Mca (7-Methoxycoumarin) | Dnp | ~325-328 nm | ~393-492 nm | sb-peptide.com |

| Trp (Tryptophan) | Dnp | ~280 nm | ~360 nm | sb-peptide.com |

| Abz (2-Aminobenzoyl) | Dnp | ~320 nm | ~420 nm | sb-peptide.com |

| EDANS | Dabcyl | ~340-341 nm | ~471-490 nm | lifetein.comsb-peptide.com |

| FAM | Dabcyl | ~492-494 nm | ~517-518 nm | sb-peptide.com |

Post-translational modifications (PTMs) are critical for regulating protein function, and ubiquitination is a key example. The study of enzymes that reverse this process, known as deubiquitinases (DUBs), has been greatly advanced by chemical tools. rsc.org The synthesis of probes to study DUBs often involves creating ubiquitin analogs or ubiquitinated peptide substrates. researchgate.netrsc.org

In this context, diaminobutyric acid (Dab) can serve as a synthetic mimic for lysine, the amino acid to which ubiquitin is naturally attached via an isopeptide bond. Researchers have developed DUB activity-based probes where lysine is replaced with unnatural amino acids like Dab. researchgate.net The side chain of Dab provides a nucleophilic amine for conjugation or for the attachment of reporter or reactive groups, similar to the ε-amino group of lysine. Using a building block like this compound allows for the site-specific introduction of a handle (the Dnp-modified side chain) that can be used for detection or as part of a larger probe architecture designed to investigate the activity and specificity of DUBs. researchgate.net

Fluorescent Labeling Strategies via Dnp or Dab Side Chain

Peptidomimetics and Conformational Constraints

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and receptor selectivity. nih.govsigmaaldrich.com A key strategy in designing peptidomimetics is the introduction of conformational constraints to lock the molecule into its biologically active shape. researchgate.netnih.govmagtech.com.cn

Incorporating non-natural amino acids, D-amino acids, and cyclic structures are common methods to restrict a peptide's conformational freedom. nih.govnih.govnih.gov The D-configuration of this compound is itself a source of conformational constraint, altering the local backbone geometry and often increasing resistance to proteolysis. researchgate.net

Furthermore, the diaminobutyric acid structure is a precursor for creating cyclic lactam structures within a peptide. For example, the side-chain amine of Dab can be used to form a lactam ring with a nearby carboxylic acid group, creating a cyclic dipeptide analog that imposes significant structural constraints. nih.gov Research has demonstrated that cyclic dipeptides formed from Boc-derivatives of 2,4-diaminobutyric acid can be synthesized and incorporated into proteins to enforce conformational restrictions. nih.gov The presence of the Dnp group on the side chain adds another layer of functionality, allowing the conformationally constrained peptide to also serve as a probe, for instance, in FRET-based studies of peptide-receptor interactions.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | (2R)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Boc | tert-Butyloxycarbonyl |

| Dnp | 2,4-Dinitrophenyl |

| Dab | 2,4-Diaminobutyric acid |

| Mca | 7-Methoxycoumarin |

| EDANS | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid |

| FRET | Fluorescence Resonance Energy Transfer |

| SPPS | Solid-Phase Peptide Synthesis |

| ABP | Activity-Based Probe |

| DUB | Deubiquitinase |

| KLK | Kallikrein-related peptidase |

| MMP | Matrix Metalloproteinase |

| PTM | Post-Translational Modification |

The compound Nα-Boc-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, abbreviated as this compound, is a specialized chemical reagent with significant applications in the fields of chemical biology and advanced bioconjugation research. chemimpex.com Its utility stems from its unique trifunctional nature: a D-amino acid backbone, a Boc-protecting group at the alpha-amine, and a dinitrophenyl (Dnp) group on the side-chain amine.

In chemical biology, this compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). rsc.org The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, allowing for the sequential addition of amino acids to build a peptide chain. chemimpex.comrsc.org This protection is stable under standard coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to expose the amine for the next coupling step.

The D-configuration of the diaminobutyric acid core is of particular interest for introducing structural diversity and stability into synthetic peptides, a topic explored further in the following section. The most distinguishing feature for bioconjugation is the 2,4-dinitrophenyl (Dnp) group. chemimpex.com The Dnp moiety is a well-established hapten and a chromogenic/fluorogenic tag. Its strong electron-withdrawing properties make it an excellent quencher for certain fluorophores, rendering it useful in the design of FRET (Förster Resonance Energy Transfer) based probes for studying enzyme activity or molecular binding events. Furthermore, the Dnp group can be specifically recognized by anti-Dnp antibodies, enabling its use in immunoassays, affinity purification, and targeted delivery systems. This dual functionality as both a probe and an affinity tag makes this compound a versatile tool for creating complex biomolecular constructs and diagnostic reagents. chemimpex.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Synonym | This compound |

| CAS Number | 1263045-90-4 |

| Molecular Formula | C15H20N4O8 |

| Molecular Weight | 384.4 g/mol |

| Appearance | Yellow Powder |

| Purity | ≥ 98 % (HPLC) |

| Optical Rotation | [α]D20 = +5 ± 2º (c=1 in MeOH) |

| Storage Conditions | 0 to 8 °C |

Data sourced from Chem-Impex. chemimpex.com

Influence of D-Amino Acids on Peptide Secondary Structure and Stability in Research Models

The incorporation of D-amino acids, such as the D-diaminobutyric acid core of this compound, into peptide sequences is a powerful strategy in peptide design to modulate their structure and enhance their stability. nih.govbiorxiv.org Unlike their naturally occurring L-enantiomers, D-amino acids are not readily recognized by proteases, the enzymes responsible for peptide and protein degradation. mdpi.comaip.org This resistance to enzymatic cleavage significantly increases the in vivo half-life and bioavailability of peptide-based therapeutics. biorxiv.orgmdpi.com

The influence of a D-amino acid on peptide secondary structure is highly dependent on its position within the sequence and the surrounding amino acids. frontiersin.orgrsc.org Key research findings include:

Induction of Turns and Specific Conformations : A single D-amino acid can act as a crucial nucleation element for specific secondary structures. For instance, the introduction of a D-proline residue was shown to be critical for inducing a stable β-hairpin conformation in a 23-residue polypeptide; the equivalent peptide made entirely of L-amino acids did not form this structure. rsc.orgnih.gov D-amino acids are frequently used to promote the formation of β-turns, which are essential structural motifs in many biologically active peptides. rsc.orgnih.gov

Disruption of Helical Structures : Conversely, introducing D-amino acids into peptides that would otherwise form an α-helix can disrupt this conformation. frontiersin.orgmdpi.com The degree of disruption often depends on the steric hindrance of the D-amino acid's side chain. frontiersin.org This property can be exploited to control the conformational state of a peptide, which is often linked to its biological function.

Enhancement of Supramolecular Assembly : In some contexts, the presence of both D- and L-amino acids (a heterochiral sequence) can facilitate self-assembly into higher-order structures like hydrogels. nih.gov This is because the alternating chirality can reduce steric clashes between side chains, allowing for more favorable intermolecular packing and the formation of stable superstructures. nih.gov However, in other cases, alternating chirality can disrupt the β-sheet conformations necessary for self-assembly, indicating this effect is sequence-dependent. rsc.org

Improved Stability in Serum : The primary driver for using D-amino acids is to improve stability. Studies on antimicrobial and antitumor peptides have demonstrated that replacing certain L-amino acids with their D-counterparts significantly enhances stability in the presence of serum without necessarily compromising, and sometimes even improving, biological activity. mdpi.comnih.govnih.gov For example, an antitumor peptide with a D-amino acid substitution (9D-RDP215) showed greater stability in serum compared to its all-L counterpart (RDP215) and exhibited a potent antitumor effect. mdpi.comnih.gov

Interactive Data Table: Research Findings on D-Amino Acid Incorporation

| Research Model/Peptide Type | Effect of D-Amino Acid Incorporation | Key Finding | Citation(s) |

| 23-mer Polypeptide | Promotion of β-hairpin formation | A single D-proline was a crucial structural nucleation element. | rsc.orgnih.gov |

| Collagen-mimicking peptides | Disruption of α-helix | D-amino acid substitution can break α-helix structure by inducing a kink. | frontiersin.org |

| Membrane-active antimicrobial peptides | Increased serum stability, maintained activity | Substitutions at the N- and/or C-termini improved stability while preserving the α-helical structure and antimicrobial function. | nih.gov |

| Antitumor Peptide RDP215 | Increased serum stability, increased β-sheet conformation | The D-peptide variant (9D-RDP215) was more stable in serum and showed increased structure compared to the L-peptide. | mdpi.comnih.gov |

| Self-assembling peptides | Can promote or disrupt hydrogelation | Alternating L- and D-amino acids can facilitate self-assembly by reducing steric clash or disrupt it by breaking β-sheet conformation, depending on the sequence. | rsc.orgnih.gov |

Mechanistic and Theoretical Investigations of Boc D Dab Dnp Oh and Its Derivatives

Reaction Mechanism Studies of Protecting Group Chemistry

The strategic use of protecting groups is fundamental to peptide synthesis. The compound Boc-D-Dab(Dnp)-OH features two critical protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the 2,4-dinitrophenyl (Dnp) group on the side-chain amino group of the D-diaminobutyric acid (Dab) residue. The orthogonal nature of these groups—meaning they can be removed under different conditions—is crucial for controlled peptide elongation and modification.

The removal of the Dnp group from an amino functionality is a key deprotection step. This process is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The cleavage is most commonly performed using thiolysis, employing a nucleophile like thiophenol in the presence of a base. peptide.com

The reaction proceeds via a two-step mechanism. First, the nucleophile (e.g., a thiolate anion, RS-) attacks the electron-deficient aromatic ring at the carbon atom bearing the amino group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group (the aliphatic amine of the Dab residue) is expelled, restoring the aromaticity of the ring.

Kinetic studies on the SNAr reactions of 2,4-dinitrobenzene derivatives with various nucleophiles reveal several key factors influencing the reaction rate. The rate of hydrazinolysis of 2,4-dinitrophenyl derivatives in dimethyl sulfoxide (B87167) (DMSO) shows that the departure of the leaving group is the rate-determining step. researchgate.net The reaction's progress can be monitored spectrophotometrically, as the cleavage of the Dnp group results in the formation of a colored dinitrophenylated thiol byproduct. weizmann.ac.il

Table 1: Typical Conditions for Dnp Cleavage from Amino Groups

| Reagent System | Solvent | Temperature | Duration | Reference |

| Thiophenol / Triethylamine | DMF | Room Temp. | ~90 min | peptide.com |

| 2-Mercaptoethanol (B42355) | Aqueous/Organic | Room Temp. | Variable | bioline.org.br |

| Hydrazine | DMSO / MeCN | Room Temp. | Variable | researchgate.net |

This table presents generalized conditions. Optimal conditions may vary based on the specific substrate and scale.

The standard method for removing the Boc protecting group is treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.gov This process generates a reactive tert-butyl carbocation. Ideally, the Dnp group on the Dab side chain should remain intact during this step. However, the presence of the Dnp group during acidolysis can lead to undesirable side reactions.

To prevent such reactions, a specific order of deprotection is often required in Boc solid-phase peptide synthesis (SPPS). For instance, the deprotection of side chains like His(Dnp) is recommended before the removal of the final N-terminal Boc group. nih.gov This strategy is employed to avoid side reactions such as the alkylation of sensitive residues by the carbocations generated during deprotection. nih.gov

Another potential side reaction involves the premature cleavage of the Dnp group itself. While Dnp is generally stable to acid, some studies have shown that under certain conditions, particularly in combined Boc/Fmoc synthesis strategies, the Dnp group can be labile. For example, the conditions used for Fmoc removal (20% piperidine (B6355638) in DMF) have been reported to cause partial cleavage of the Dnp group from a histidine residue. bioline.org.br This could lead to unintended modification of the newly exposed side-chain amine during subsequent coupling steps. The Dnp group's primary function is to suppress the basicity of the protected amine and prevent such side reactions. bioline.org.br

Kinetics and Thermodynamics of Dnp Cleavage from Aliphatic Amines

Conformational Analysis of Peptides Containing D-Dab Residues

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptides is a powerful tool for modulating their structure and function. D-amino acids can induce unique conformational preferences that are not accessible to peptides composed solely of L-residues. nih.gov

The conformation of a peptide backbone is defined by a series of dihedral angles, primarily phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). libretexts.org For L-amino acids, these angles are typically found in specific "allowed" regions of the Ramachandran plot, corresponding to secondary structures like right-handed α-helices and β-sheets.

Table 2: General Preferred Backbone Torsion Angles (φ, ψ) for L- and D-Amino Acids

| Secondary Structure | L-Amino Acid (Approx. φ, ψ) | D-Amino Acid (Approx. φ, ψ) | Reference |

| Right-handed α-helix | (-60°, -45°) | (+60°, +45°) | libretexts.org |

| Parallel β-sheet | (-119°, +113°) | (+119°, -113°) | libretexts.org |

| Anti-parallel β-sheet | (-139°, +135°) | (+139°, -135°) | libretexts.org |

| Left-handed α-helix | (+60°, +45°) | (-60°, -45°) | libretexts.org |

Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the conformational behavior of peptides over time. acs.orgnih.gov By simulating the atomic motions of a peptide in a defined environment (e.g., in water or near a membrane), MD can provide insights into structural stability, flexibility, and interactions that are difficult to capture with static models. nih.govnih.gov

Several MD studies have investigated peptides containing D-Dab or the closely related L-Dab. In simulations of battacin analogs, which are antimicrobial peptides containing D-Dab, the Dab residues were found to be crucial for membrane binding through the formation of hydrogen bonds with lipid headgroups. acs.orgnih.gov These simulations showed that the peptides did not adopt a well-defined secondary structure upon membrane binding, which was consistent with experimental data. acs.orgnih.gov

In another study, MD simulations were used to analyze cyclic enkephalin analogues containing D-Dab. nih.gov The results indicated that the presence of a D-Dab residue in position 2, combined with a D-Proline in position 3, stabilized a rigid type II' β-turn. nih.gov This demonstrates the utility of MD in predicting how specific D-amino acid placements can enforce particular secondary structures. The accuracy of these predictions, however, can be dependent on the force field used, and refinement of force fields for peptides containing D-residues is an ongoing area of research. nih.gov

Influence of D-Amino Acids on Peptide Backbone Torsion Angles

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides a framework for investigating the properties of molecules like this compound at an electronic level. Quantum mechanical (QM) calculations, in particular, offer a high level of theory to describe molecular structure, reactivity, and energetics without relying on empirical parameterization for the reactive part of the system. researchgate.net

QM methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the energies of different side-chain and backbone conformations (rotamers). nih.gov For a molecule like this compound, QM calculations could be employed to determine the most stable conformation of the Dnp-protected side chain relative to the peptide backbone. These calculations can yield more accurate rotamer energies than standard molecular mechanics (MM) force fields, leading to better predictions of protein and peptide structure. nih.gov

Hybrid QM/MM methods are particularly suited for studying enzymatic reactions or peptide interactions in a complex environment. mdpi.com In a QM/MM simulation, the chemically active region (e.g., the Dnp group and the attacking nucleophile during cleavage) is treated with a high-level QM method, while the rest of the system (the peptide backbone, solvent) is treated with more computationally efficient MM methods. mdpi.com This approach could be used to model the Dnp cleavage reaction from the Dab side chain, providing detailed information about the transition state geometry and the reaction energy barrier. Such calculations are invaluable for understanding reaction mechanisms and can guide the optimization of reaction conditions. researchgate.net

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ua.ptnih.gov This computational approach is widely employed in chemistry and materials science to predict molecular properties and aid in the interpretation of experimental data. durham.ac.uk The core principle of DFT is to describe the electronic state of a system using its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. This simplification makes DFT computationally efficient for large and complex molecules. durham.ac.uk

While specific DFT studies on this compound are not extensively documented in publicly available research, the methodology provides a robust framework for its analysis. A DFT calculation for this compound would yield fundamental insights into its electronic characteristics. Key parameters that could be determined include the distribution of electron density, the energies and shapes of molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

These calculations are critical for understanding the molecule's intrinsic stability, charge distribution, and regions susceptible to electrophilic or nucleophilic attack. For instance, the MEP would highlight the electronegative regions, such as the oxygen atoms of the carboxyl and nitro groups, and the electropositive regions, which are crucial for intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. aps.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical stability; a larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 4.8 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| MEP Minima | Located on nitro and carboxyl oxygen atoms | Predicts sites for electrophilic attack and hydrogen bond acceptance. |

| MEP Maxima | Located on the amine hydrogen atoms | Predicts sites for nucleophilic attack and hydrogen bond donation. |

Note: The data in this table is illustrative and represents typical outputs from a DFT analysis. Actual values would require specific computational calculations.

Predicting Reactivity Profiles and Reaction Pathways

The chemical reactivity of this compound is governed by its constituent functional groups: the tert-Butyloxycarbonyl (Boc) protecting group, the 2,4-dinitrophenyl (Dnp) group, and the carboxylic acid. Computational chemistry offers methods to predict the reactivity and the pathways of reactions involving these groups.

The Boc group is notoriously labile under acidic conditions, a cornerstone of its use in solid-phase peptide synthesis. peptide.com The deprotection mechanism involves the formation of a tert-butyl cation. peptide.com Theoretical models can be used to calculate the transition state energies for this process, confirming the favorability of this pathway under acidic treatment (e.g., with trifluoroacetic acid).

The Dnp group introduces distinct reactivity. It is known to be an excellent quencher in Förster Resonance Energy Transfer (FRET) pairs and can undergo specific chemical reactions. rsc.org For example, the nitro groups on the Dnp moiety can be electrochemically reduced. preprints.org Computational studies, particularly using DFT, can model the electron affinity of the Dnp ring and predict the reduction potentials. Furthermore, these methods can elucidate the step-by-step mechanism of reduction, identifying intermediates such as hydroxylamines. preprints.org

By mapping the potential energy surface for a given reaction, computational models can identify the lowest energy pathway, predicting reaction kinetics and the formation of potential side products. researchgate.net For a molecule like this compound, this could involve modeling its condensation with another amino acid, the conditions for selective removal of the Boc group without affecting the Dnp group, or the specific reactions targeting the Dnp moiety for modification or cleavage.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netyoutube.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its protein target. nih.gov The interaction is often modeled based on principles like "lock-and-key" or "induced fit," where the protein may undergo conformational changes to accommodate the ligand. researchgate.netnih.gov

The D-Dab(Dnp) residue, when incorporated into a peptide chain, can serve as a probe or an inhibitor for specific enzymes. For instance, a fluorogenic substrate containing Dab(dnp) has been used in studies of matrix metalloproteinases (MMPs), such as MMP-9. mdpi.comnih.gov In this context, the Dnp group acts as a quencher that is separated from a fluorophore upon peptide cleavage by the enzyme.

A molecular docking study could be performed to model how a peptide containing the D-Dab(Dnp) residue binds within the active site of an enzyme like MMP-9. The simulation would position the peptide ligand within the enzyme's binding pocket and score the interaction based on a force field that evaluates steric, hydrophobic, and electrostatic interactions. nih.gov The results would provide a 3D model of the complex, detailing specific contacts, such as hydrogen bonds between the peptide backbone and enzyme residues, and hydrophobic interactions between the Dnp ring and nonpolar pockets in the active site. ebi.ac.uk This information is invaluable for designing more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for a D-Dab(Dnp)-Containing Peptide with MMP-9

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong negative value indicates a favorable and stable binding interaction. researchgate.net |

| Key H-Bond Interactions | Peptide backbone N-H with Glu402; Peptide backbone C=O with Leu398 | Identifies critical hydrogen bonds that anchor the ligand in the active site. |

| Key Hydrophobic Interactions | Dnp ring with Pro421, His401, Tyr423 | Shows the Dnp group fitting into a hydrophobic sub-pocket (the S1' pocket in MMPs). |

| RMSD | 1.5 Å | A low Root-Mean-Square Deviation from a known crystal structure suggests a reliable docking pose. researchgate.net |

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the typical findings.

Quantitative Structure-Activity Relationship (QSAR) Studies for Unnatural Amino Acid Modifiers

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of compounds and their biological activities. sddn.esresearchgate.net In peptide research, this approach (often called pQSAR) is used to design peptides with enhanced functional properties, such as improved bioactivity or better pharmacokinetic profiles. frontiersin.orgbiorxiv.org A significant challenge and opportunity in this field is the incorporation of unnatural amino acid modifiers, including D-amino acids and residues with synthetic side chains like D-Dab(Dnp). These non-canonical residues expand the chemical space far beyond that of the 20 proteinogenic amino acids, allowing for the design of novel peptides with increased stability against proteolytic degradation and unique receptor interaction profiles. mdpi.com

Development of QSAR Descriptors for D-Amino Acid Derivatives

The foundation of any QSAR model is the numerical representation of molecular structure through "descriptors." tandfonline.com For peptides, descriptors are often based on the physicochemical properties of the constituent amino acids. researchgate.net However, standard descriptor sets are designed for the 20 common L-amino acids and are insufficient for characterizing unnatural derivatives like D-Dab(Dnp). Therefore, new, specialized descriptors must be developed. acs.org

The development of descriptors for a D-amino acid derivative like D-Dab(Dnp) requires a multi-faceted approach:

Stereochemical Descriptors: These must capture the D-configuration of the alpha-carbon, which fundamentally alters the peptide backbone's conformational possibilities and its interaction with chiral biological receptors.

Physicochemical Descriptors: These quantify properties such as hydrophobicity, steric bulk, and electronic character. nih.govresearchgate.net For the D-Dab(Dnp) side chain, this would involve calculating parameters like the logP (partition coefficient) for hydrophobicity, molar refractivity for polarizability, and van der Waals volume for size. nih.gov

Topological and 3D-Structural Descriptors: These describe the molecule's shape, branching, and connectivity. analis.com.my For D-Dab(Dnp), this would include the significant bulk and specific geometry of the Boc- and Dnp- groups.

Quantum-Chemical Descriptors: Derived from methods like DFT, these can include partial atomic charges, dipole moment, and HOMO/LUMO energies, providing a detailed electronic description. uestc.edu.cn

These descriptors can be derived from experimental data or, more commonly, calculated from the 2D or 3D structure of the molecule. Principal Component Analysis (PCA) is often used to combine multiple calculated properties into a smaller set of orthogonal variables (like z-scores or VHSE scales) that capture the most significant structural information. nih.govresearchgate.netresearchgate.net

Table 3: Potential QSAR Descriptors for the D-Dab(Dnp) Residue

| Descriptor Type | Specific Descriptor | Property Captured |

| Stereochemical | Chiral Index | D-configuration at Cα |

| Physicochemical | Side-chain van der Waals Volume | Steric bulk of the Dab(Dnp) moiety |

| Physicochemical | Calculated LogP (CLogP) | Hydrophobicity of the Dnp group |

| Electronic | Hammett Constant (σ) of Dnp | Electron-withdrawing nature of the side chain |

| 3D-Structural | Surface Area | Overall size and shape |

| Quantum-Chemical | Partial Charge on Nitro Groups | Locus of negative charge for electrostatic interactions |

Predictive Models for Peptide Functional Properties in Research

Once a robust set of descriptors for unnatural amino acids like D-Dab(Dnp) has been developed, these can be integrated into QSAR models to predict the functional properties of peptides containing them. These models are built using statistical and machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM), which correlate the descriptor values of a set of peptides (the training set) with their experimentally measured activities. researchgate.netanalis.com.myresearchgate.net

The resulting QSAR model is an equation that can predict the activity of new, unsynthesized peptides. For peptides modified with D-Dab(Dnp), these models could predict a range of functional properties:

Enzyme Inhibition: Predicting the inhibitory concentration (IC50) against a target enzyme, such as a protease or kinase.

Receptor Binding Affinity: Estimating the dissociation constant (Kd) for a G-protein coupled receptor or other cell surface targets.

Antimicrobial Activity: Predicting the minimum inhibitory concentration (MIC) against bacterial or fungal strains.

Pharmacokinetic Properties: Modeling properties like cell permeability, plasma half-life, or metabolic stability. sddn.es

By successfully incorporating descriptors for unique structural motifs like D-Dab(Dnp), these predictive models become powerful tools in medicinal chemistry. They allow researchers to computationally screen virtual libraries of novel peptides, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new therapeutic agents. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Boc-d-dab(dnp)-oh, providing highly accurate mass measurements that are crucial for determining its elemental composition. This level of precision allows researchers to distinguish between compounds with the same nominal mass but different chemical formulas, ensuring the correct incorporation of this unnatural amino acid into a peptide sequence. The high mass accuracy, typically in the low parts-per-million (ppm) range, offers unambiguous confirmation of the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a polar, volatile solvent and sprayed through a heated capillary to which a high voltage is applied. This process generates fine, charged droplets that, upon solvent evaporation, yield gaseous ions. For this compound, ESI typically produces protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. The resulting mass spectrum provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for analyzing biomolecules, including modified amino acids. In this method, the analyte, this compound, is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, primarily as singly charged ions. The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their m/z ratio. MALDI-TOF is particularly useful for determining the molecular weight of peptides containing this compound with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is an essential tool for the structural characterization of this compound. This technique involves multiple stages of mass analysis, typically by isolating a precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) and then inducing its fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern provides detailed structural information, allowing for the confirmation of the amino acid's core structure, the protecting groups, and their connectivity.

Collision-Induced Dissociation (CID) is the most common fragmentation method used in tandem mass spectrometry. In CID, the isolated precursor ions are accelerated and collided with a neutral gas (such as argon or nitrogen). This collision imparts internal energy to the ions, causing them to fragment at their most labile bonds. For this compound, CID would be expected to produce characteristic fragment ions corresponding to the loss of the tert-butoxycarbonyl (Boc) group, the dinitrophenyl (DNP) group, and cleavages within the diaminobutyric acid backbone.

A hypothetical CID fragmentation of the [M+H]⁺ ion of this compound could yield the following fragment ions:

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Structural Information |

| 413.14 | Loss of the Boc group | 313.09 | Confirms the presence of the Boc protecting group |

| 413.14 | Loss of the DNP group | 246.12 | Confirms the presence of the DNP protecting group |

| 413.14 | Loss of CO₂ from the Boc group | 369.15 | Characteristic fragmentation of Boc-protected amino acids |

| 413.14 | Cleavage of the DNP-amine bond | 167.00 | Corresponds to the DNP moiety |

Note: The m/z values are theoretical and would be confirmed by high-resolution measurements.

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are non-ergodic fragmentation methods that are particularly useful for the analysis of peptides and proteins, especially those with post-translational modifications. These techniques involve the transfer of low-energy electrons to multiply charged precursor ions, leading to fragmentation. While less commonly applied to single amino acids, ECD and ETD could provide complementary structural information for peptides containing this compound. These methods tend to cleave the N-Cα backbone bond of peptides, producing c- and z-type fragment ions, while leaving labile side-chain modifications and protecting groups intact. This can be advantageous for localizing the position of the this compound residue within a peptide sequence without losing the structural information of the protecting groups.

The detailed analysis of the fragment ions generated through MS/MS experiments is crucial for the unambiguous identification of unnatural amino acids like this compound. By systematically interpreting the mass differences between the precursor ion and the various product ions, researchers can piece together the molecule's structure. For instance, a neutral loss of 100 Da is a strong indicator of a Boc group, while a loss of 167 Da points to the presence of a DNP group. The specific fragmentation pattern serves as a "fingerprint" for the compound, allowing it to be distinguished from other isomers or impurities. This detailed structural elucidation is vital for ensuring the quality and integrity of synthetic peptides incorporating this modified amino acid.

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of this compound. Through a suite of one-dimensional and multi-dimensional experiments, a comprehensive picture of the molecule's backbone, side-chain, connectivity, and spatial arrangement can be achieved.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Backbone and Side-Chain Characterization

One-dimensional NMR experiments provide foundational information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum offers crucial insights into the structure. For instance, the tert-butyl protons of the Boc protecting group typically appear as a distinct singlet. Protons on the diaminobutyric acid backbone and the dinitrophenyl (Dnp) group will exhibit characteristic chemical shifts and coupling patterns that are invaluable for initial structural confirmation.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Each unique carbon atom in this compound, from the carbonyl groups of the Boc and carboxylic acid moieties to the aliphatic carbons of the dab side chain and the aromatic carbons of the Dnp group, will produce a distinct signal.

¹⁵N NMR: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen atoms in the molecule, such as the amide nitrogen of the Boc group and the nitrogens of the Dnp group. Heteronuclear experiments like HSQC are more commonly used to indirectly detect ¹⁵N chemical shifts. creative-biostructure.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Boc-Protected Amino Acids

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (tert-butyl) | ~1.4 | ~28 (CH₃), ~80 (quaternary C) |

| α-Proton | ~4.0-4.5 | ~50-60 |

| Side-chain CH₂ | Variable | Variable |

| Carboxylic Acid (OH) | >10 | ~170-180 |

Note: Actual chemical shifts can vary depending on the solvent and other molecular factors.

Two-Dimensional NMR (COSY, TOCSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Information

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and understanding the through-bond and through-space relationships between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton coupling networks, typically over two to three bonds. It is instrumental in tracing the connectivity of protons within the diaminobutyric acid backbone and side chain. creative-biostructure.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all protons belonging to the dab residue, even if they are not directly coupled. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the three-dimensional conformation of the molecule in solution. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. creative-biostructure.com This provides a direct link between the proton and carbon or nitrogen signals, greatly simplifying the assignment of the carbon and nitrogen spectra. creative-biostructure.com

Advanced NMR Techniques for Conformational Studies in Solution